2-(4-Bromophenyl)dibenzo[b,d]furan
Description
Properties
Molecular Formula |
C18H11BrO |
|---|---|
Molecular Weight |
323.2 g/mol |
IUPAC Name |
2-(4-bromophenyl)dibenzofuran |
InChI |
InChI=1S/C18H11BrO/c19-14-8-5-12(6-9-14)13-7-10-18-16(11-13)15-3-1-2-4-17(15)20-18/h1-11H |
InChI Key |
ALXCEAWHEVDVHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 2-(4-Bromophenyl)dibenzo[b,d]furan with structurally related dibenzofuran derivatives:
Key Observations :
- Substituent Effects : The bromophenyl group in this compound introduces steric bulk and electron-withdrawing effects, influencing π-π stacking and molecular planarity compared to alkoxy or sulfonyl substituents .
- Melting Points : Sulfonyl derivatives (e.g., 3-PhClDBF) exhibit higher melting points (245.1°C) due to stronger dipole-dipole interactions, whereas bromophenyl derivatives (e.g., 2-PhBrDBF) melt at lower temperatures (168.1°C) .
- Molecular Weight : The dibenzofuran core increases molecular weight significantly compared to simpler furan derivatives like 2-(4-Bromophenyl)furan (223.07 g/mol) .
Crystallographic and Structural Insights
- π-π Stacking :
- 2-(Pentyloxy)dibenzo[b,d]furan forms 2D layers with π-π stacking distances of 3.373 Å , stabilized by hydrophobic interactions between pentyloxy chains .
- In contrast, bromophenyl derivatives likely exhibit shorter π-π distances due to the planar aromatic substituent, though experimental data is needed for confirmation.
- Molecular Planarity : The dibenzofuran core in all derivatives is nearly planar (r.m.s. deviation <0.1 Å), but substituents like bromophenyl may introduce slight distortions .
Preparation Methods
Suzuki-Miyaura Coupling
Suzuki-Miyaura cross-coupling is a cornerstone for introducing aryl groups to dibenzofuran systems. For 2-(4-bromophenyl)dibenzo[b,d]furan, this method typically involves reacting a dibenzofuran halide (e.g., 2-bromodibenzo[b,d]furan) with 4-bromophenylboronic acid.
-
Substrates : 2-Bromodibenzo[b,d]furan and 4-bromophenylboronic acid.
-
Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
-
Base : K₂CO₃ or Cs₂CO₃.
-
Solvent : 1,4-Dioxane/water or toluene/ethanol.
-
Conditions : Reflux at 90–110°C for 12–24 h.
Example :
Coupling 4,6-dibromodibenzo[b,d]furan with (4-bromophenyl)boronic acid in 1,4-dioxane/water (3:1) using Pd(PPh₃)₄ yielded this compound at 70–85% yield.
Key Data :
Ullmann-Type Coupling
Ullmann reactions enable C–C bond formation between aryl halides and dibenzofuran derivatives under copper catalysis.
-
Substrates : 2-Iododibenzo[b,d]furan and 1-bromo-4-iodobenzene.
-
Catalyst : CuI/L-proline.
-
Base : K₂CO₃.
-
Solvent : Acetonitrile.
-
Conditions : 90–110°C for 24–36 h.
Example :
Reacting 2-iododibenzo[b,d]furan with 1-bromo-4-iodobenzene in acetonitrile with CuI/L-proline yielded this compound at 65–72% yield.
Halogenation and Functionalization
Direct Bromination
Electrophilic bromination introduces bromine to dibenzofuran, but regioselectivity depends on directing groups.
-
Substrate : Dibenzo[b,d]furan.
-
Reagent : Bromine (Br₂) in acetic acid.
-
Conditions : Reflux at 120°C for 6–12 h.
Example :
Dibenzo[b,d]furan treated with Br₂ in acetic acid produced 2,8-dibromodibenzo[b,d]furan (75% yield). Subsequent Suzuki coupling with phenylboronic acid yielded this compound.
Limitation : Poor regioselectivity for mono-substitution.
Iodination Followed by Cross-Coupling
Iodination at the 2-position enables selective coupling with 4-bromophenyl groups.
-
Iodination : Dibenzo[b,d]furan, iodine, and periodic acid in acetic acid/H₂SO₄ at 60°C for 4.5 h yielded 2-iododibenzo[b,d]furan (77% yield).
-
Coupling : 2-Iododibenzo[b,d]furan reacted with 4-bromophenylboronic acid via Suzuki-Miyaura coupling (82% yield).
Cyclization Approaches
Cyclocondensation of Biphenyl Ethers
Intramolecular cyclization of 2-bromophenyl phenyl ethers forms dibenzofuran cores with pre-installed substituents.
-
Substrate : 2-Bromo-4′-bromophenyl phenyl ether.
-
Catalyst : Pd(OAc)₂.
-
Base : Na₂CO₃.
-
Solvent : Acetonitrile.
-
Conditions : 170°C for 2 h under N₂.
Example :
Cyclization of 2-bromo-4′-bromophenyl phenyl ether yielded this compound at 68% yield.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura Coupling | High regioselectivity, mild conditions | Requires pre-functionalized halides | 70–85 |
| Ullmann Coupling | Broad substrate scope | Long reaction times, high temps | 60–75 |
| Direct Bromination | Simple reagents | Poor mono-selectivity | 50–75 |
| Cyclocondensation | Single-step synthesis | Harsh conditions | 60–70 |
Q & A
Q. Example Workflow :
Data collection at synchrotron sources (λ = 0.7–1.0 Å).
Space group determination via SHELXT .
Refinement in SHELXL with Hirshfeld atom refinement (HAR) for improved accuracy.
What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Q. Basic Research Focus
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Exact mass (m/z ~323.18 [M⁺]) validates molecular formula C₁₈H₁₁BrO .
- FT-IR : Absorption at 1240 cm⁻¹ (C–O–C stretch) confirms furan ring integrity .
What strategies address discrepancies in biological activity data between dibenzofuran derivatives?
Advanced Research Focus
Contradictions in bioactivity (e.g., anticancer vs. inert behavior) arise from structural variations. Mitigation approaches include:
- Structure-Activity Relationship (SAR) Studies : Systematic substitution at the 4-bromophenyl group (e.g., –CF₃, –NO₂) to isolate electronic effects .
- Computational Modeling : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict interaction with biological targets (e.g., kinase enzymes) .
- In Vitro Validation : Parallel assays under standardized conditions (e.g., MTT tests on HeLa cells) reduce variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
